molecular formula C6H10N2OS B1462856 2-(2-Aminothiazol-5-yl)propan-2-ol CAS No. 908269-56-7

2-(2-Aminothiazol-5-yl)propan-2-ol

Cat. No.: B1462856
CAS No.: 908269-56-7
M. Wt: 158.22 g/mol
InChI Key: FLVKNCHWZGPGMX-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-5-yl)propan-2-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-Aminothiazol-5-yl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to proteins involved in cellular metabolism, thereby affecting their activity and function . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function . The impact of this compound on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt the energy balance within the cell and induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking the biochemical reaction it catalyzes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein production and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s ability to interfere with key cellular processes and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular function and induce oxidative stress . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can alter the levels of metabolites within the cell, impacting cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate and exert its biological effects . Additionally, this compound can bind to plasma proteins, which can facilitate its distribution throughout the body . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can enhance its ability to interact with specific biomolecules and exert its biological effects . For example, the accumulation of this compound in the nucleus can facilitate its interaction with transcription factors and other regulatory proteins, leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-5-yl)propan-2-ol typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the reaction of 2-aminothiazole with an alkylating agent such as 2-chloropropanol under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminothiazol-5-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminothiazol-5-yl)propan-2-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propan-2-ol moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-6(2,9)4-3-8-5(7)10-4/h3,9H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVKNCHWZGPGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a −78° C. solution of thiazol-2-amine (7.0 g, 69.9 mmol) in tetrahydrofuran (200 ml) was added a 10.0 M solution of butyllithium in hexane (14 mL, 140 mmol). The mixture was stirred at −78° C. for 1 hour and chlorotrimethylsilane (15.2 g, 140 mmol) was added dropwise. The mixture was allowed to warm up to −40° C., cooled to −78° C. and a 10.0 M solution of butyllithium in hexane (7.0, 70 mmol) was added After 10 minutes, propan-2-one (8.12 g, 140 mmol) was added and the mixture was stirred for 12 hours. The reaction mixture was quenched with saturated aqueous NH4Cl and extracted with ether. The organic extract was dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-100% ethyl acetate in hexanes) to afford the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 1.61 (s, 6H) 5.04-5.19 (brs, 2H) 6.89 (s, 1H); MS (ESI) m/z 159 (M+H)+.
Quantity
7 g
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reactant
Reaction Step One
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14 mL
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200 mL
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8.12 g
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Synthesis routes and methods II

Procedure details

Add n-Butyl lithium (1.6 M solution in hexane, 24 mL, 38 mmol, 2.0 eq.) in a dropwise manner at −78° C. under nitrogen to the solution of 2-amino thiazole (1.90 g, 18.97 mmol, 1.0 eq.) in anhydrous THF (80 mL). Add chlorotrimethyl silane (4.8 mL, 38 mmol, 2.0 eq.) to the mixture slowly at −78° C. Let the reaction mixture warm up to 0° C. slowly and stir the mixture at 0° C. for 10 minutes. Cool the solution to −78° C. and add n-Butyl lithium (1.6 M solution in hexane, 12 mL, 19 mmol, 1.0 eq.) in a dropwise manner. Add acetone (1.4 mL, 19 mmol, 1.0 eq.) last. Stir the reaction mixture at −78° C. for 10 minutes, then at room temperature for 30 minutes. Quench with ammonium chloride (sat. 10 mL) at −78° C. Then warm up to room temperature. Add ethyl acetate (200 mL). Wash the organic layer with aqueous saturated sodium chloride (3×30 mL), water (2×30 mL). Dry the organic phase over MgSO4 and filter the drying reagent off. Concentrate in vacuo. Purify by column chromatography (0%→5% methanol in dichloromethane→10% methanol in dichloromethane) to afford product (1.38 g, 46%). MS(ES), m/z 159 (M+1).
Quantity
24 mL
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reactant
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1.9 g
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80 mL
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solvent
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4.8 mL
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reactant
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12 mL
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1.4 mL
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Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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